molecular formula C11H16N2 B1322609 (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine CAS No. 848047-45-0

(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine

Cat. No. B1322609
M. Wt: 176.26 g/mol
InChI Key: KGKIIOQCBMYRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine is a derivative of indole, a heterocyclic structure with a wide range of applications in medicinal chemistry. Indole derivatives are known for their pharmacological properties and are often synthesized for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and the protection and deprotection of functional groups. For instance, the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a related compound, was achieved by deprotecting phthalimide and acetyl groups from a precursor molecule . Although the exact synthesis of (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine is not detailed in the provided papers, similar synthetic strategies involving cyclisation reactions and subsequent modifications could be inferred.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a planar indole ring system, which can participate in conjugation with other parts of the molecule. For example, the compound 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide exhibits a planar ring nitrogen atom, indicating conjugation with the cyanoacrylamide unit . This planarity and conjugation are crucial for the biological activity of these molecules.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including cyclisation and hydrogen bonding interactions. The title compound 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide forms through a reaction with hydroxylamine . In the crystal, it participates in hydrogen bonding, forming dimers and generating ribbons along the crystal axis. These interactions are significant as they can influence the solubility, stability, and biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine are influenced by their molecular structure. The presence of substituents can affect the compound's polarity, solubility, and reactivity. For example, the presence of a benzylthio group in the 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines contributes to their potential as Bcl-2 inhibitory anticancer agents . The electronic properties of the indole ring system, along with the substituents, play a critical role in the compound's interaction with biological targets.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis Techniques : The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a related compound, was achieved by deprotecting phthalimide and acetyl groups from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione. This process involved elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy, revealing its potential as an intermediate for various pharmacologically interesting disubstituted methanamines (Ogurtsov & Rakitin, 2021).

Synthetic Approaches and Molecular Structure

  • Novel Synthetic Processes : A novel ring enlargement method was developed for 2,3-dihydro-1,3,3-trimethylindol-2-one, using amidinium-intermediates. This process involved treating 2,2,N-Trimethyl-N-phenyl-2H-azirin-3-amine with boron trifluoride and other reagents, followed by X-ray crystal structure determination (Mekhael et al., 2002).

Chemical Properties and Reactions

  • Sterically Hindered Amines Formation : Research on the formation of sterically hindered primary amines in pyrrolo- and pyrido[1,2-a]indoles demonstrated a method for synthesizing these amines from corresponding 1-ol via mesylation and treatment with pyrrolidine. This study provided insights into the mechanisms of amination under steric congestion (Jirkovsky, Greenblatt, & Baudy, 1991).

Molecular and Crystallographic Studies

  • Crystallographic Analysis : The study of 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide revealed crucial information about its molecular structure, including intramolecular hydrogen bonding and crystal packing. This research contributes to understanding the molecular arrangement and bonding interactions in similar compounds (Helliwell et al., 2011).

Biomedical Research Applications

  • Neuropeptide Y Y5 Receptor Antagonists : The synthesis of N-(sulfonamido)alkyl[tetrahydro-1H-benzo[e]indol-2-yl]amines and their binding to the human neuropeptide Y Y5 receptor with nanomolar affinity provided insights into potential therapeutic applications (McNally et al., 2000).

Computational and Theoretical Studies

  • Density Functional Theory (DFT) Calculations : DFT calculations were used to study amine-imine tautomerization in related compounds, providing insights into molecular geometries, electronic properties, and photochromic properties, contributing to the understanding of the chemical behavior of similar compounds (Wazzan & Safi, 2017).

properties

IUPAC Name

1,3,3-trimethyl-2H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(2)7-13(3)10-5-4-8(12)6-9(10)11/h4-6H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKIIOQCBMYRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=C1C=C(C=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627381
Record name 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine

CAS RN

848047-45-0
Record name 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitro-1,3,3-trimethyl-indoline (8.16 g, 40 mmole) was added to a solution of stannous chloride (53 g, 280 mmole) in 200 ml hydrochloric acid with stirring. The mixture was gently refluxed for 16 hrs. The cold reaction mixture was poured onto crushed ice, made alkaline with a concentrated solution of sodium hydroxide and extracted with ethyl acetate (4×200 ml). The combined ethyl acetate solutions were dried with anhydrous sodium sulphate and decolorized with a small amount of active carbon. Solvent was removed and the residue re-crystallized from ethyl acetate to 5.96 g of a yellow solid, an 80% yield of 5-amino-1,3,3-trimethyl-indoline.
Quantity
8.16 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.